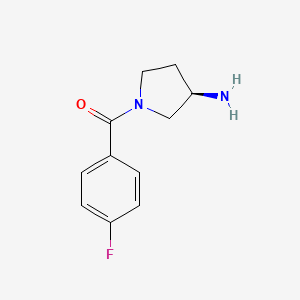

(R)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone

Overview

Description

The compound “®-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a related compound, “{4-[®-(4-fluorophenyl)(nitroso)methyl]phenyl}(phenyl)methanone”, it was found to contain a total of 40 bonds, including 26 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), and 1 nitroso group (aliphatic) .Scientific Research Applications

Antitumor Activity

The compound has shown distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. This indicates its potential as an antitumor agent (Tang & Fu, 2018).

Agonist Activity at 5-HT1A Receptors

Derivatives of similar compounds have exhibited enhanced and long-lasting 5-HT1A agonist activity in rats, indicating potential applications in treating conditions like depression (Vacher et al., 1999).

Catalyst- and Solvent-Free Synthesis

The compound has been used in efficient approaches for regioselective synthesis, demonstrating its utility in facilitating more environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).

Radiosynthesis and Evaluation for PET

Compounds with a similar structure have been developed and evaluated as radioligands for imaging brain receptors in positron emission tomography (PET), showing potential in neuroscientific research (Bao et al., 2012).

Spectral Characterization and Antibacterial Activity

The compound has been characterized for its spectral properties, and molecular docking studies suggest potential antibacterial activity, which could be significant for developing new antibiotics (Shahana & Yardily, 2020).

In Vivo Exposure Enhancement

Similar compounds have been used in developing formulations to enhance in vivo exposure of poorly water-soluble compounds, which is crucial for the efficient delivery of many drugs (Burton et al., 2012).

Anticonvulsant Properties

Some analogs have demonstrated potential as central nervous system depressants with potential anticonvulsant properties, which could be beneficial in treating epilepsy or similar disorders (Butler et al., 1984).

Crystal Structure Analysis

Studies have been conducted on the crystal structure of similar compounds, enhancing understanding of molecular interactions and stability, which is important for drug development and material science (Mohri et al., 2015).

Spectroscopic Properties Analysis

The electronic absorption and fluorescence properties of related compounds have been studied, providing insights into their potential applications in materials science and photophysics (Al-Ansari, 2016).

Synthesis and Biological Activity Screening

Fluoro substituted derivatives have been synthesized and screened for their biological activity, demonstrating the compound's relevance in the development of new therapeutic agents (Jadhav et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact withLeukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .

Mode of Action

It’s worth noting that leukotriene a-4 hydrolase, a potential target of this compound, catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene b4 .

Biochemical Pathways

The potential target, leukotriene a-4 hydrolase, is involved in the leukotriene metabolic pathway . Leukotrienes are lipid mediators involved in inflammation and immune responses.

Pharmacokinetics

The physicochemical parameters of similar compounds, such as pyrrolidine derivatives, can influence their adme properties .

Result of Action

The potential inhibition of leukotriene a-4 hydrolase could lead to a decrease in the production of leukotriene b4, a potent proinflammatory mediator .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Properties

IUPAC Name |

[(3R)-3-aminopyrrolidin-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSRVOBBDAUXAP-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198892 | |

| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-64-7 | |

| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

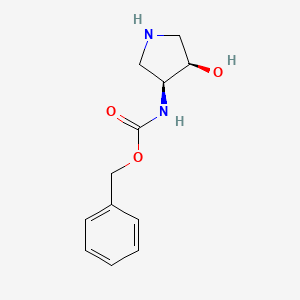

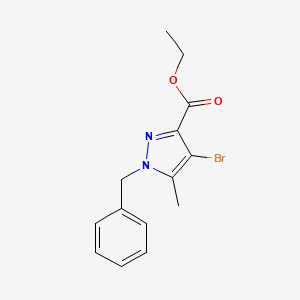

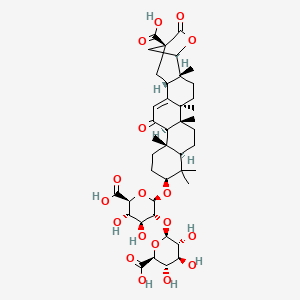

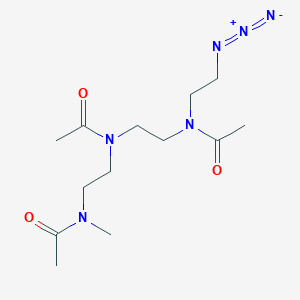

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3027279.png)

![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3027282.png)